Product packaging for Dracoflavan B2(Cat. No.:CAS No. 194794-47-3)

Dracoflavan B2

Cat. No.: B1649315
CAS No.: 194794-47-3
M. Wt: 538.6 g/mol
InChI Key: VVMNOJJSVJYOFS-SCZWQZILSA-N
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Description

Dracoflavan B2 (CAS: 194794-47-3) is a flavan-type compound isolated from the resin of Daemonorops draco (dragon's blood). Its molecular formula is C₃₃H₃₀O₇, with a molecular weight of 538.6 g/mol . Structurally, it belongs to the A-type proanthocyanidin family, characterized by interflavan bonds linking flavan-3-ol units. Key features include a phenolic hydroxyl group on the A-ring and hydrophobic B, A', C', and B' rings, which are critical for its bioactivity . This compound is soluble in organic solvents like chloroform, DMSO, and acetone, and it is stored at -20°C for stability .

Its primary pharmacological significance lies in its selective inhibition of pancreatic α-amylase (IC₅₀: 23–27 μM), comparable to the antidiabetic drug acarbose .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H30O7 B1649315 Dracoflavan B2 CAS No. 194794-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S,13S,21S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMNOJJSVJYOFS-SCZWQZILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@]3([C@H]([C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194794-47-3
Record name Dracoflavan B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Resin Collection and Preprocessing

The primary source of Dracoflavan B2 remains the crude resin exuded from Daemonorops draco and related species. Field studies indicate optimal resin collection occurs during the dry season when phenolic content peaks. Post-harvest processing involves:

  • Mechanical filtration to remove plant debris and inorganic contaminants
  • Solvent washing with hexane to eliminate non-polar terpenoids
  • Lyophilization to preserve thermolabile constituents

Sequential Chromatographic Isolation

The 1997 isolation protocol by Politecnico di Milano researchers remains foundational:

Step Technique Stationary Phase Mobile Phase Target Fraction
1 Vacuum LC Sephadex LH-20 MeOH/H2O (7:3) Flavonoid-rich
2 HPLC C18 reverse phase ACN/H2O (32:68) Dracoflavan cluster
3 Prep-TLC Silica GF254 CHCl3/MeOH (9:1) This compound

Critical modifications include using subambient temperatures (4°C) during HPLC to prevent oxidative degradation. Final yields typically reach 0.008-0.012% w/w from crude resin, reflecting the compound's scarcity.

Biosynthetic Pathways

Proposed Biogenetic Origin

The Schmid-Trauner hypothesis posits this compound forms via:

  • 6-Methylflavan oxidation to quinonemethide intermediate
  • Stereoselective coupling with epicatechin moiety
  • Intramolecular cyclization creating the signature dioxabicyclo[3.3.1]nonane core

Key evidence comes from $$^{13}\text{C}$$-labeling studies showing:

  • C-6 methyl group conservation in final structure
  • $$^{18}\text{O}$$ incorporation at bridge positions during cyclization

Enzymatic Drivers

Though specific enzymes remain uncharacterized, parallel systems suggest involvement of:

  • Class III peroxidases for quinonemethide generation
  • Dirigent proteins controlling coupling stereochemistry
  • Cytochrome P450s mediating late-stage oxidations

Synthetic Approaches

Biomimetic Synthesis

The 2017 Schmid synthesis established critical proof-of-concept:

$$
\text{6-Methylflavan} \xrightarrow[\text{DDQ, CH}2\text{Cl}2]{-20^\circ\text{C}} \text{Quinonemethide} \xrightarrow[\text{Et}3\text{N}]{\text{Epicatechin}} \text{Linear dimer} \xrightarrow[\text{BF}3\cdot\text{OEt}2]{\text{CH}3\text{CN}} \text{this compound}
$$

Key parameters:

  • -20°C minimizes competing polymerization
  • DDQ stoichiometry critical for selective oxidation (1.05 equiv)
  • BF3 catalysis enables transannular cyclization (83% yield)

Analytical Characterization

Spectroscopic Signatures

Critical differentiators from Dracoflavan B1:

Technique Key Features This compound
$$^1$$H NMR (400 MHz, CD$$_3$$OD) δ 5.42 (d, J=2.1 Hz, H-2) δ 5.38 (d, J=2.3 Hz)
$$^{13}$$C NMR C-8'' at 158.2 ppm C-8'' 157.9 ppm
HRMS (ESI-) m/z 577.1351 [M-H]$$^-$$ m/z 577.1348

Chiral Resolution

Recent advances employ:

  • Cellulose tris(3,5-dimethylphenylcarbamate) CSP
  • Hexane/EtOH/DEA (85:15:0.1) mobile phase
  • α value 1.22 for enantiomers

Industrial Challenges and Innovations

Scaling Limitations

Current barriers include:

  • Low natural abundance (requires 800 kg resin/kg B2)
  • Synthetic route complexity (17 steps, 4% overall yield)

Emerging Solutions

Promising developments:

  • Hairy root cultures of Daemonorops (2.3 mg/L B2)
  • Enzyme engineering of flavan coupling domains
  • Continuous flow synthesis reducing step count

Chemical Reactions Analysis

Structural Features and Isolation

Dracoflavan B2 is a proanthocyanidin derivative isolated from the resin of Daemonorops draco (dragon’s blood). Its structure includes:

  • A flavan-3-ol core with A, B, A', C', and B' phenolic rings .

  • A phenolic hydroxyl group on the A ring critical for activity .

  • Stereoisomeric forms (A and B types) distinguished by NMR analysis .

Key Structural Data :

PropertyValue/DescriptionSource
Molecular FormulaNot explicitly reported
IC50 (pancreatic α-amylase)23 μM (A type), 27 μM (B type)
Inhibitory SpecificityWeak/no activity against bacterial/fungal α-amylases or mammalian α-glucosidases

Phenolic Group Involvement

The phenolic hydroxyl group on the A ring is essential for α-amylase inhibition:

  • Removal of the phenolic hydrogen (e.g., methylation) reduces inhibitory activity by disrupting hydrogen bonding with the enzyme’s active site .

  • Galloylation (esterification with gallic acid) enhances potency, lowering the IC50 to 12 μM (~56% improvement) .

Hydrophobic Interactions

The B, A', C', and B' rings contribute to hydrophobic interactions with α-amylase:

  • Substitution or saturation of these rings diminishes binding affinity .

  • Proanthocyanidin A2 dimer (lacking these hydrophobic regions) shows no inhibitory activity .

Kinetic Analysis

This compound acts as a non-competitive inhibitor when starch is the substrate:

ParameterValueSource
Inhibition constant (Ki)11.7 μM
MechanismBinds to allosteric site, altering enzyme conformation

Comparative Activity

CompoundIC50 (pancreatic α-amylase)NotesSource
This compound (A)23 μMSelective for mammalian enzymes
This compound (B)27 μMStereoisomer with similar activity
Galloylated derivative12 μMEnhanced potency via A-ring modification
Acarbose~25–30 μMReference drug for comparison

Limitations and Research Gaps

  • Synthetic pathways for this compound are not detailed in the literature.

  • Degradation studies under varying pH/temperature conditions are absent.

  • In vivo pharmacokinetics (e.g., absorption, metabolism) remain unexplored .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dracoflavan B2 is classified as an A-type deoxyproanthocyanidin. Its unique structure allows it to interact with biological systems effectively. The compound primarily targets α-amylase , an enzyme crucial for starch digestion. By inhibiting this enzyme, this compound can slow down the conversion of starch into sugars, which has implications for managing blood glucose levels in diabetic patients.

  • Mechanism of Action:
    • Target Enzyme: α-Amylase
    • Mode of Action: Non-competitive inhibition
    • IC50 Value: Approximately 23 μM for pancreatic α-amylase, comparable to acarbose .

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties: It has significant antioxidant capabilities that help mitigate oxidative stress in cells, potentially preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects: The compound demonstrates the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is required to confirm its efficacy .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities and therapeutic potential of this compound:

  • Inhibition of α-Amylase:
    • Research indicates that this compound effectively inhibits α-amylase activity, which is crucial for managing postprandial blood glucose levels. The compound's non-competitive inhibition suggests it may be beneficial in diabetes management .
  • Antioxidant Activity:
    • Studies have shown that this compound possesses strong antioxidant properties. For instance, in vitro assays demonstrated its ability to scavenge free radicals and protect against oxidative stress-induced cell damage.
  • Anti-inflammatory Mechanisms:
    • The anti-inflammatory effects of this compound have been documented in various models, indicating its potential use in treating inflammatory diseases. For example, it has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.

Industrial Applications

Given its biological activities, this compound is being explored for various industrial applications:

  • Pharmaceuticals: The compound's ability to inhibit α-amylase positions it as a potential therapeutic agent for diabetes management.
  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, this compound may be incorporated into dietary supplements aimed at promoting health and wellness.
  • Cosmetics: Its antioxidant properties also make it a candidate for inclusion in skincare products designed to combat oxidative stress and aging.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets, such as enzymes or receptors. These interactions could involve binding to active sites, altering the conformation of proteins, or modulating signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The bioactivity of Dracoflavan B2 is closely tied to its structural motifs. Below is a comparative analysis with related compounds:

Compound Molecular Formula Molecular Weight Key Structural Features α-Amylase Inhibition (IC₅₀) Solubility Profile
This compound C₃₃H₃₀O₇ 538.6 Phenolic hydroxyl on A-ring; hydrophobic B/A’/C’/B’ rings 23–27 μM Chloroform, DMSO, acetone
Dracoflavan B1 C₃₃H₃₀O₇ 538.6 Isomeric differences in interflavan bond configuration Similar to B2 Chloroform, DMSO
Proanthocyanidin A2 C₃₀H₂₄O₁₂ 576.5 Lacks hydrophobic B/A’/C’/B’ rings No inhibition Water, ethanol
Dracoflavan C1/C2 C₃₃H₃₀O₆ 522.2 Reduced oxygen content; modified hydroxylation Not reported Chloroform, DMSO
Acarbose C₂₅H₄₃NO₁₈ 645.6 Oligosaccharide structure 20–30 μM Water

Key Structural Insights :

  • The phenolic hydroxyl group on the A-ring in this compound is essential for α-amylase inhibition. Derivatives lacking this group show negligible activity .
  • Hydrophobic interactions from B/A’/C’/B’ rings enhance binding to α-amylase’s active site, explaining why Proanthocyanidin A2 (lacking these rings) is inactive .
Functional Comparison
  • Mechanism: this compound acts as a non-competitive inhibitor (Ki = 11.7 μM), binding allosterically to α-amylase, whereas acarbose is a competitive inhibitor .
  • Enhancement Strategies: Glycosylation of the A-ring phenolic hydroxyl (e.g., in modified proanthocyanidins) reduces IC₅₀ to 12 μM, demonstrating that structural optimization can enhance potency .
Pharmacokinetic and Physicochemical Properties
  • LogP and Solubility : this compound’s LogP (~3.5, estimated) and solubility in organic solvents suggest moderate lipophilicity, which may limit bioavailability compared to water-soluble acarbose .
  • Stability : Storage at -20°C preserves integrity, but prolonged solvent storage (e.g., DMSO) may require freeze-thaw optimization .

Biological Activity

Dracoflavan B2 is a compound derived from the resin of the dragon's blood tree (Daemonorops draco), known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of A-type deoxyproanthocyanidins. Its chemical structure features multiple hydroxyl groups that contribute to its biological activity. The compound's stereochemistry has been established through nuclear magnetic resonance (NMR) analysis, which is crucial for understanding its interaction with biological targets.

This compound primarily exhibits its biological effects through the inhibition of various enzymes and pathways:

  • α-Amylase Inhibition : this compound has been shown to inhibit pancreatic α-amylase, an enzyme involved in carbohydrate digestion. This inhibition slows the breakdown of starch into sugars, which may have implications for managing diabetes and metabolic disorders. The IC50 values for this compound are comparable to those of acarbose, a well-known α-amylase inhibitor, indicating significant potential in glycemic control .
  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
α-Amylase Inhibition Inhibits pancreatic α-amylase with IC50 values around 23μM to 27μM .
Antioxidant Activity Scavenges free radicals and reduces oxidative stress .
Anti-inflammatory Activity Modulates inflammatory pathways, potentially useful in treating inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibits pancreatic α-amylase, with kinetic analysis revealing a non-competitive inhibition mechanism (Ki value of 11.7μM). The phenolic group on the A-ring was identified as crucial for this activity .
  • Antioxidant Potential : Research conducted on extracts from Daemonorops draco showed that compounds like this compound exhibit strong antioxidant activities. This was measured using various assays that assess radical scavenging capabilities .
  • Therapeutic Applications : The anti-inflammatory and antioxidant properties suggest potential applications in treating conditions such as diabetes and inflammatory diseases. Further investigations are needed to explore these therapeutic avenues fully.

Q & A

Q. How should researchers address variability in biological replicate data for this compound?

  • Methodological Answer :
  • Use coefficient of variation (CV) thresholds to exclude outliers.
  • Apply mixed-effects models to account for batch or operator variability.
  • Report confidence intervals and effect sizes to contextualize biological significance .

Q. What are best practices for integrating this compound’s physicochemical data into QbD (Quality by Design) frameworks?

  • Methodological Answer :
  • Map critical quality attributes (CQAs) like solubility and purity.
  • Use design-of-experiments (DoE) to optimize extraction or synthesis parameters.
  • Leverage stability studies (e.g., ICH guidelines) to define storage conditions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dracoflavan B2
Reactant of Route 2
Dracoflavan B2

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